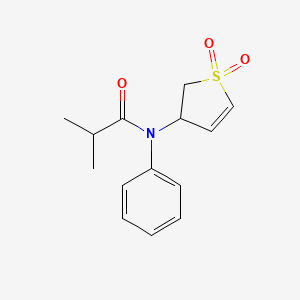
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylisobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylisobutyramide, also known as DIBO or N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenyl-2-methylpropanamide, is a small molecule that has been extensively studied for its potential applications in various scientific fields. This compound is a thiol-reactive molecule that has been shown to selectively target and inhibit the activity of certain enzymes and proteins, leading to a range of biological effects.
Scientific Research Applications
Electrochemical Sensors and Devices
A novel electrochemical redox-active nanocomposite was synthesized for sensitive detection of carbohydrate antigen 199, showcasing potential in clinical research and diagnostics. The composite, involving polythiophene derivatives, demonstrates excellent electrochemical properties and electrocatalytic ability, highlighting the relevance of thiophene derivatives in developing advanced sensing platforms (Wang et al., 2016).
Antimicrobial and Anti-inflammatory Applications
Novel pyrazole derivatives bearing thiourea and sulfonamide moieties have shown promising anti-inflammatory and antimicrobial activities. This research underlines the pharmaceutical applications of thiophene derivatives, particularly in the development of new drugs with enhanced biological activities (Keche et al., 2012).
Electrochromic Materials
Solution-processable electrochromic polymers incorporating thiophene derivatives were designed for potential use in large-area electrochromic devices. These materials, characterized by their color-changing properties under electrical stimulation, indicate the utility of thiophene derivatives in smart windows and displays (Xu et al., 2016).
Drug Discovery and Biochemical Applications
The development of new organocatalytic reactions for synthesizing optically active, highly functionalized tetrahydrothiophenes showcases the significance of thiophene derivatives in medicinal chemistry and nanoscience. Such compounds can serve as building blocks for pharmaceuticals or materials with specific optical properties (Brandau et al., 2006).
Analytical Chemistry Applications
The use of thiophene derivatives as pre-labeling reagents in high-performance liquid chromatography for sensitive detection of primary and secondary amines, as well as carboxylic acids, illustrates their utility in analytical methodologies. This application is crucial for advancing analytical techniques and improving detection sensitivities (Kawasaki et al., 1985).
properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-11(2)14(16)15(12-6-4-3-5-7-12)13-8-9-19(17,18)10-13/h3-9,11,13H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNAERQUASKOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C1CS(=O)(=O)C=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-({2-[7-(1-azepanyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2924258.png)




![2-[(Cyclopropylmethyl)amino]ethan-1-ol](/img/structure/B2924267.png)
![N-benzyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2924268.png)
![N-(2,4-dimethylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2924270.png)

![ethyl 3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-5-[2-(methoxycarbonyl)-3-thienyl]-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2924274.png)
![1-methyl-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2924277.png)
![Benzonitrile;4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]benzenesulfonamide](/img/structure/B2924278.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2924280.png)